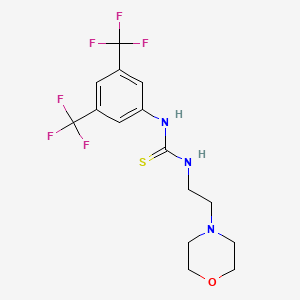

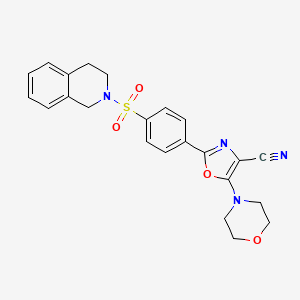

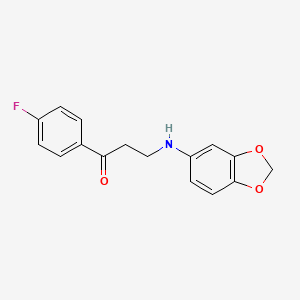

![molecular formula C10H10ClNO3 B2872125 4-[(2-Chloropropanoyl)amino]benzoic acid CAS No. 860597-14-4](/img/structure/B2872125.png)

4-[(2-Chloropropanoyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-Chloropropanoyl)amino]benzoic acid” is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 . It is also known by its CAS number 860597-14-4 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a carboxyl group and a 2-chloropropanoyl amino group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 460.3±30.0 °C and its predicted density is 1.393±0.06 g/cm3 . The pKa value is predicted to be 4.25±0.10 .Scientific Research Applications

Solid-State Chemistry

One significant application lies in the exploration of molecular salts and cocrystals involving benzoic acid derivatives. For example, the study on 2-Chloro-4-nitrobenzoic acid, which shares structural similarities with 4-[(2-Chloropropanoyl)amino]benzoic acid, focuses on synthesizing molecular salts with pyridyl and benzoic acid derivatives to understand the role of halogen bonds in crystal engineering. This research provides insights into the design of molecular salts/cocrystals with specific physical properties, potentially relevant for developing new materials with desired functionalities (Oruganti et al., 2017).

Photodecomposition Studies

Another application is in the photodecomposition of chlorobenzoic acids, where the study of their behavior under UV irradiation can lead to the formation of hydroxybenzoic acids and benzoic acid itself. This process is relevant for environmental chemistry, offering a potential pathway for the degradation of chlorinated organic pollutants in water (Crosby & Leitis, 1969).

Liquid Crystals Development

Research on achiral unsymmetrical bent-core liquid crystals derived from benzoic acid derivatives showcases the synthesis of materials with specific phase behavior and thermal properties. These findings are crucial for the development of advanced liquid crystal displays and other optoelectronic devices (Begum et al., 2013).

Reactive Oxygen Species Detection

The development of novel fluorescence probes for detecting reactive oxygen species (ROS) represents another application. These probes, derived from benzoic acid analogs, are instrumental in biomedical research for understanding oxidative stress-related diseases and cellular signaling (Setsukinai et al., 2003).

Synthesis of Novel Amino Acids

The synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives opens new avenues for peptidomimetics and combinatorial chemistry. These derivatives serve as building blocks for the synthesis of complex molecules with potential therapeutic applications (Pascal et al., 2000).

Food and Environmental Safety

Benzoic acid and its derivatives, including this compound, are also studied for their occurrence in foods and environmental safety. This research is essential for understanding the exposure and potential health impacts of benzoic acid derivatives, contributing to regulatory policies and public health guidelines (del Olmo et al., 2017).

Properties

IUPAC Name |

4-(2-chloropropanoylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(11)9(13)12-8-4-2-7(3-5-8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNHIMDSBBJEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

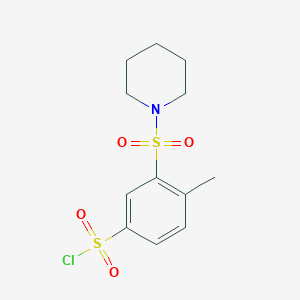

![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid](/img/structure/B2872048.png)

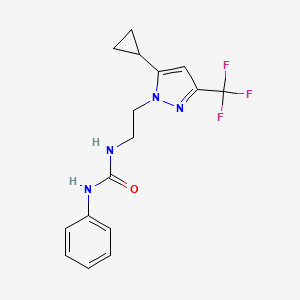

![4-[(4-Chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine](/img/structure/B2872050.png)

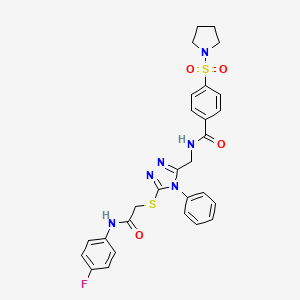

![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime](/img/structure/B2872052.png)

![7-(4-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2872062.png)